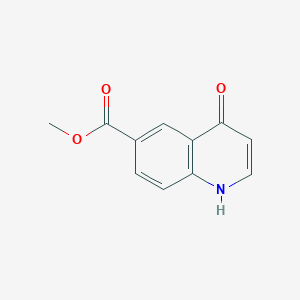

Methyl 4-hydroxyquinoline-6-carboxylate

Description

Contextualization within Quinoline (B57606) Chemistry and Medicinal Chemistry

Quinoline and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. nih.govbohrium.com The quinoline nucleus is a versatile structural motif that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. nih.govorientjchem.org This adaptability has made it a focal point for chemists aiming to develop new therapeutic agents. orientjchem.org

Methyl 4-hydroxyquinoline-6-carboxylate is a specific iteration of this scaffold, featuring a hydroxyl group at the 4-position and a methyl carboxylate group at the 6-position. These functional groups are not merely decorative; they play a crucial role in the molecule's potential interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group can participate in various interactions and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's activity and pharmacokinetic profile. The strategic placement of these substituents on the quinoline core is a key aspect of its design and a subject of ongoing research.

Overview of the Significance of Quinoline Derivatives in Pharmaceutical Sciences

The importance of quinoline derivatives in the pharmaceutical sciences cannot be overstated. This class of compounds exhibits a wide array of biological activities, making them valuable for treating a multitude of diseases. ijppronline.comnih.gov Historically, quinoline-based compounds like quinine (B1679958) have been instrumental in the fight against malaria. mdpi.com In modern medicine, synthetic quinoline derivatives are found in drugs with applications spanning various therapeutic areas. nih.gov

The broad spectrum of activity associated with quinoline derivatives includes:

Antimicrobial: Effective against bacteria, fungi, and protozoa. bohrium.comijppronline.com

Anticancer: Showing promise in inhibiting tumor growth and inducing apoptosis. orientjchem.orgresearchgate.net

Antiviral: Including activity against viruses like HIV and hepatitis B. nih.govnih.gov

Anti-inflammatory: Demonstrating potential in managing inflammatory conditions. bohrium.com

Neuroprotective: Some derivatives are being investigated for their role in neurodegenerative diseases. nih.gov

This diverse bioactivity stems from the ability of the quinoline scaffold to interact with various biological targets, including enzymes and receptors. orientjchem.orgresearchgate.net The development of new synthetic methodologies continues to expand the chemical space of accessible quinoline derivatives, providing a continuous stream of new candidates for drug discovery. mdpi.com

Table 1: Pharmacological Activities of Quinoline Derivatives

| Therapeutic Area | Examples of Activity | Reference(s) |

|---|---|---|

| Infectious Diseases | Antibacterial, Antifungal, Antimalarial, Antiviral | ijppronline.com, bohrium.com, nih.gov |

| Oncology | Anticancer, Antiproliferative | orientjchem.org, researchgate.net |

| Inflammation | Anti-inflammatory | bohrium.com |

| Neurology | Neuroprotective | nih.gov |

Research Gaps and Future Directions for this compound

While the broader family of quinoline derivatives has been extensively studied, research specifically on this compound is still emerging. Much of the existing literature focuses on related analogs, such as those with different ester groups or substituents at other positions. This points to a significant research gap and an opportunity for further investigation into the unique properties and potential applications of this specific compound.

Future research on this compound should be directed towards several key areas:

Synthesis and Optimization: Developing more efficient and scalable synthetic routes to produce the compound and its analogs. This would facilitate further biological testing and structure-activity relationship (SAR) studies.

Biological Screening: Conducting comprehensive screening of this compound against a wide range of biological targets. This could uncover novel therapeutic applications that have not yet been explored.

Mechanism of Action Studies: For any identified biological activities, detailed studies are needed to elucidate the underlying mechanism of action. Understanding how the compound interacts with its biological target at a molecular level is crucial for rational drug design and optimization.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity. This could involve altering the ester group, substituting the hydroxyl group, or adding other functional groups to the quinoline ring. Such studies are essential for identifying more potent and selective analogs.

The exploration of this compound is a promising avenue for the discovery of new therapeutic agents. By addressing the current research gaps and pursuing these future directions, the scientific community can unlock the full potential of this intriguing quinoline derivative.

Table 2: Key Research Areas for this compound

| Research Area | Focus |

|---|---|

| Synthetic Chemistry | Development of efficient and scalable synthetic routes. |

| Pharmacology | Comprehensive biological screening to identify therapeutic potential. |

| Molecular Biology | Elucidation of the mechanism of action for any observed bioactivity. |

| Medicinal Chemistry | Systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. |

Properties

IUPAC Name |

methyl 4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCOKUPAXSPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933486-45-4 | |

| Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Chemical Transformations of Methyl 4 Hydroxyquinoline 6 Carboxylate

Established Synthetic Pathways for 4-Hydroxyquinoline-6-carboxylate Core

The formation of the fundamental 4-hydroxyquinoline-6-carboxylate structure is primarily achieved through well-established condensation and cyclization strategies. These methods typically involve building the heterocyclic ring onto a pre-functionalized benzene (B151609) ring.

A primary method for synthesizing the 4-hydroxyquinoline (B1666331) core is the Gould-Jacobs reaction. wikipedia.org This process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. To obtain the 6-carboxylate functionality, an aminobenzoate, such as methyl 4-aminobenzoate, is used as the aniline component. The reaction involves the nucleophilic attack of the aniline's amino group on the malonic ester derivative, typically diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group and the formation of an anilidomethylenemalonic ester intermediate. wikipedia.org

The intermediate formed during the condensation step undergoes a thermally-induced intramolecular cyclization to yield the quinoline (B57606) ring system. wikipedia.org This electrocyclic reaction results in the formation of a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation can yield the simpler 4-hydroxyquinoline, but for the target structure, the ester group at position 6 is retained. wikipedia.org

Another classical method is the Conrad-Limpach reaction, where an aniline reacts with a β-ketoester. nih.govnih.gov The resulting enamine intermediate is then cyclized at high temperatures. The choice of solvent is critical for the success of this thermal cyclization, with high-boiling point solvents traditionally being used to achieve the necessary temperatures. nih.gov

| Reaction Name | Key Reactants | General Mechanism | Key Feature |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline derivative (e.g., methyl 4-aminobenzoate) + Alkoxymethylenemalonic ester | Condensation followed by thermal 6-electron cyclization. wikipedia.org | Forms a 4-hydroxyquinoline with a carboxylate group at position 3, which is often removed later. wikipedia.org |

| Conrad-Limpach Reaction | Aniline derivative + β-ketoester (e.g., diethyl malonate) | Formation of an enamine followed by thermal cyclization. nih.govnih.gov | Yields can be improved by using high-boiling point solvents like 1,2,4-trichlorobenzene. nih.gov |

Modern synthetic chemistry has increasingly adopted microwave-assisted techniques to improve reaction efficiency. The thermal cyclization step in quinoline synthesis, which often requires prolonged heating in high-boiling solvents, can be significantly accelerated using microwave irradiation. nih.gov This method often leads to reduced reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comresearchgate.net The use of microwave energy in greener solvents like ionic liquids has also been explored for related quinoline syntheses, aligning with the principles of sustainable chemistry. nih.gov

Esterification to Methyl 4-hydroxyquinoline-6-carboxylate

If the synthesis of the quinoline core begins with 4-aminobenzoic acid, a separate esterification step is required to produce this compound. The most direct method is the Fischer esterification. This involves heating the 4-hydroxyquinoline-6-carboxylic acid in methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds until equilibrium is reached, yielding the desired methyl ester.

Alternatively, milder methods can be employed, such as using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of the carboxylic acid with methanol under non-acidic conditions at room temperature. orgsyn.org

Derivatization Strategies for this compound

The ester functional group at the C-6 position of this compound is a versatile handle for further chemical modification, allowing for the creation of a diverse range of derivatives.

A common and important derivatization is the conversion of the methyl ester to its corresponding carbohydrazide. This transformation is typically achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable alcohol solvent, such as ethanol (B145695) or methanol, under reflux conditions. researchgate.netchemicalbook.comepstem.net The nucleophilic acyl substitution reaction occurs as the hydrazine displaces the methoxy (B1213986) group of the ester, forming the stable 4-hydroxyquinoline-6-carbohydrazide. researchgate.net This hydrazide is a key building block for synthesizing a variety of heterocyclic systems, including 1,3,4-oxadiazoles and triazoles, through subsequent cyclization reactions. researchgate.netrdd.edu.iq

| Starting Material | Reagent | Solvent | Condition | Product |

|---|---|---|---|---|

| Methyl or Ethyl quinoline-carboxylate ester | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol or Methanol | Reflux for several hours (e.g., 12-16 hours). chemicalbook.comepstem.net | Quinoline-carbohydrazide |

Alkylation Reactions (e.g., S-alkylation, O-alkylation, N-alkylation)

The alkylation of quinoline derivatives is a fundamental process for creating new molecular structures. In compounds related to this compound, specifically those containing a thioxo group at the C-2 position, the molecule presents multiple nucleophilic centers susceptible to attack by electrophiles. These centers include the sulfur, nitrogen, and oxygen atoms, leading to S-, N-, and O-alkylated products, respectively. nih.govmdpi.com

The reaction's progression is often stepwise. For instance, in the case of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a close analogue, the initial alkylation with methyl iodide under mild conditions with a base like triethylamine (B128534) results exclusively in the S-methylated product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.govmdpi.comresearchgate.net Subsequent alkylation of this intermediate requires stronger conditions, such as using sodium hydride (NaH) as a base, and yields a mixture of O-alkylated and N-alkylated derivatives. nih.govresearchgate.net

Table 1: Alkylation Reactions of a 4-Hydroxy-2-thioxoquinoline Analogue This table summarizes the stepwise alkylation of a related quinoline compound, illustrating the typical reactivity.

| Starting Material | Reagents | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I, Triethylamine, DMF | 50 °C, 1 h | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (S-alkylation) | nih.gov |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I, NaH, DMF | 60–80 °C, 1–8 h | Mixture of Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-alkylation) and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-alkylation) | nih.gov |

Regioselectivity Studies in Alkylation

Regioselectivity is a critical aspect of the alkylation of 4-hydroxyquinoline systems. Studies on thioxo-containing analogues demonstrate a clear preference for the reaction site based on the reaction conditions. The initial alkylation with methyl iodide proceeds with high regioselectivity, targeting the most nucleophilic center, the sulfur atom, to yield a single S-methylated product under relatively mild conditions. nih.govmdpi.com No evidence of other alkylated products is typically observed at this stage. mdpi.com

Upon subjecting the S-methylated intermediate to a second alkylation step, the regioselectivity becomes more complex. The reaction, which proceeds through an anion generated by a strong base like NaH, follows an SN2 mechanism. nih.gov This second alkylation results in a mixture of O-methylated and N-methylated compounds. nih.govresearchgate.net Notably, there is a clear predominance of the O-methylated product over the N-methylated one, indicating that the oxygen atom is the more reactive nucleophile in the intermediate anion under these conditions. nih.govresearchgate.net

Table 2: Regioselectivity in the Second Methylation of a Quinoline Analogue

| Starting Material | Base | Product Ratio (O-methylation : N-methylation) | Observation | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | NaH | Predominantly O-methylated product | Reaction proceeds via an anion; O-alkylation is favored over N-alkylation. | nih.gov |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Triethylamine | No significant reaction | Insufficient basicity to generate the required anion for the second alkylation. | nih.gov |

Acylation Reactions

Acylation of the 4-hydroxyquinoline scaffold typically involves the hydroxyl group at the C-4 position. This reaction is analogous to the acylation of other 4-hydroxy heterocyclic systems, such as 4-hydroxy-2-pyrones. researchgate.net Using acylating agents like aliphatic acid anhydrides or acid chlorides, the primary product is the corresponding O-acylated ester. researchgate.net The reaction can be conducted in various solvents, including trifluoroacetic acid or in the presence of a base like pyridine (B92270). researchgate.net

Under certain conditions, the initially formed O-acyl product can undergo a rearrangement, similar to a Fries rearrangement, to yield a C-acylated derivative. For example, studies on 4-hydroxy-2-pyrones show that the O-acyl ester can rearrange to the corresponding 3-acylpyrone, a reaction that can be facilitated by a Lewis acid like aluminum chloride. researchgate.net This suggests that this compound would likely form an ester at the 4-position, which could potentially be rearranged to a C-3 acyl derivative.

Mannich-type Reactions and Aminoalkylation

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto a compound with an active hydrogen atom. wikipedia.orgorganic-chemistry.org It involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen-containing substrate. nih.gov The 4-hydroxyquinoline nucleus, particularly at the C-3 position, is activated by the adjacent hydroxyl and carbonyl groups, making it a potential candidate for Mannich-type aminoalkylation.

Research on related 4-hydroxyquinoline acetates has explored this transformation. nih.gov In a modified Mannich reaction (mMr), the quinoline derivative was treated with paraformaldehyde and an amine such as piperidine. nih.gov This reaction is designed to introduce an aminomethyl function at an active position on the quinoline ring. nih.gov The success of this reaction on the this compound backbone would depend on the relative reactivity of the C-3 proton.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, typically an aldehyde or ketone, followed by dehydration. wikipedia.org This reaction is usually catalyzed by a weak base. wikipedia.org

Interestingly, in attempts to perform a Mannich reaction on a 4-hydroxyquinoline system using an aromatic aldehyde (benzaldehyde) instead of formaldehyde, an unexpected Knoevenagel condensation occurred. nih.gov The reaction took place between the activated methylene group of the quinoline's side chain and the benzaldehyde. This highlights that the active hydrogens within the 4-hydroxyquinoline system are susceptible to condensation with aldehydes, particularly in the presence of a base like piperidine, which can act as a catalyst for both Mannich and Knoevenagel reactions. nih.gov

Substitution Reactions (e.g., Halogenation)

The quinoline ring is an aromatic system that can undergo electrophilic substitution reactions. The regiochemistry of such reactions is strongly influenced by the existing substituents. In this compound, the 4-hydroxy group is a powerful activating group and ortho-, para-director, while the 6-carboxylate group is a deactivating, meta-director. The activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the C-3, C-5, and C-7 positions.

Halogenation, a common electrophilic substitution, can be achieved using various halogenating agents. For instance, bromination could be performed with reagents like N-bromosuccinimide (NBS). Studies on related quinoline carboxylic acids have shown that halodecarboxylation can occur, where halogenation at a position ipso to a carboxyl group is followed by the loss of carbon dioxide. acs.org While this is documented for quinoline-4-carboxylic acids, it points to the general reactivity of the quinoline nucleus towards halogenating agents. acs.org

Oxidation and Reduction Reactions

The redox chemistry of this compound is centered on its heterocyclic core and functional groups.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) with hydrogen gas, is a standard method for reducing aromatic heterocyclic rings. This process would likely reduce the pyridine part of the quinoline system to yield the corresponding tetrahydroquinoline derivative. The ester group at the C-6 position could also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), though this would be a separate functional group transformation.

Oxidation: The 4-hydroxyquinoline system contains a phenolic hydroxyl group, which is generally susceptible to oxidation. However, the oxidation of phenols can often lead to complex mixtures of products or polymerization unless the reaction is carefully controlled. Strong oxidizing agents have the potential to cleave the aromatic rings. A specific oxidation relevant to ketones, the haloform reaction, transforms methyl ketones into carboxylic acids via a tri-halogenated intermediate. masterorganicchemistry.com While not directly applicable to the title compound, it illustrates a type of oxidative cleavage reaction that can occur in related structures under specific basic and halogenating conditions. masterorganicchemistry.com

Isolation and Purification Methodologies

The isolation and purification of this compound are critical steps to ensure a high degree of purity for subsequent applications. While detailed procedures for this specific compound are not extensively documented in publicly available literature, standard methodologies employed for analogous quinoline derivatives can be applied. These methods typically involve precipitation, filtration, recrystallization, and chromatographic techniques.

Following synthesis, the crude product is often isolated from the reaction mixture by precipitation. This can be induced by cooling the reaction mixture or by adding a non-solvent. For instance, in the synthesis of related quinoline carboxylates, cooling the reaction mixture followed by the addition of a solvent like hexane (B92381) can effectively induce precipitation. rsc.org The resulting solid can then be collected by vacuum filtration.

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For quinoline derivatives, a common approach involves dissolving the crude product in a hot solvent and then allowing it to cool, which leads to the formation of purer crystals. For a structurally similar compound, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, recrystallization from ethanol-water mixtures has been reported to yield a product with 70-85% purity. In another instance, a sulfur-containing methyl 4-hydroxyquinoline-3-carboxylate was purified by recrystallization from a mixture of dimethylformamide (DMF) and methanol. nih.govmdpi.com This suggests that a solvent system comprising a good solvent (like DMF or an alcohol) and a poor solvent (like water) could be effective for this compound.

Chromatographic methods offer a higher level of purification and are particularly useful for removing impurities with similar solubility profiles. Column chromatography is a standard technique used for the purification of quinoline derivatives. For example, a sulfur-containing analogue, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was purified using column chromatography on silica (B1680970) gel with a hexane/chloroform (B151607) eluent system. mdpi.com Similarly, other related compounds have been purified using column chromatography with chloroform as the eluent. nih.gov High-performance liquid chromatography (HPLC) can also be employed to assess the purity of the final product. vulcanchem.com

A summary of potential purification techniques is presented in the table below.

| Technique | Description | Applicable Solvents/Reagents (based on analogs) | Reference |

| Precipitation & Filtration | The crude product is precipitated from the reaction mixture, often by cooling or adding a non-solvent, and then collected by filtration. | Hexane, Water | rsc.orgnih.gov |

| Recrystallization | The solid is dissolved in a hot solvent and allowed to cool, forming purer crystals. | Ethanol/Water, DMF/Methanol | nih.govmdpi.com |

| Column Chromatography | The compound is separated from impurities by passing it through a column packed with a stationary phase (e.g., silica gel). | Hexane/Chloroform, Chloroform | nih.govmdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact by using less hazardous substances, improving energy efficiency, and minimizing waste. ijpsjournal.com While specific green synthesis routes for this compound are not widely published, general strategies for quinoline synthesis can be adapted.

Environmentally Benign Catalysts: Traditional quinoline syntheses often rely on harsh acid catalysts. Green alternatives focus on using more environmentally friendly and recyclable catalysts. For instance, iron(III) chloride hexahydrate (FeCl3·6H2O) has been used as an inexpensive, non-toxic, and readily available catalyst for the synthesis of quinoline derivatives in water. tandfonline.com Another promising approach involves the use of metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), which can be easily recovered and reused. nih.govresearchgate.net

Alternative Solvents and Solvent-Free Conditions: The use of hazardous and volatile organic solvents is a major concern in chemical synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com Solvent-free reactions, where the reactants are mixed without a solvent, represent another significant green chemistry approach, often leading to reduced waste and shorter reaction times. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netmdpi.comorganic-chemistry.org This technique has been successfully applied to the synthesis of various quinoline and quinolone analogues. researchgate.netnih.gov The use of microwave irradiation in a solvent-free setting can further enhance the green credentials of a synthetic protocol. rasayanjournal.co.in

The table below summarizes green chemistry approaches applicable to the synthesis of quinoline derivatives.

| Green Chemistry Principle | Approach | Examples | Reference |

| Use of Safer Catalysts | Replacing hazardous acid catalysts with environmentally benign alternatives. | FeCl3·6H2O, Brønsted acid functionalized g-C3N4 | tandfonline.comnih.govresearchgate.net |

| Use of Safer Solvents | Replacing volatile organic solvents with greener alternatives. | Water | tandfonline.com |

| Design for Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis | researchgate.netnih.govmdpi.comorganic-chemistry.org |

| Waste Prevention | Conducting reactions under solvent-free conditions to minimize waste. | Solvent-free Pechmann condensation | rasayanjournal.co.in |

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of Methyl 4-hydroxyquinoline-6-carboxylate and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol . cymitquimica.com MS analysis provides experimental confirmation of this mass.

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods can reveal the presence of key structural motifs. libretexts.org Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orgresearchgate.net

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 203 | Molecular Ion |

| [M-OCH₃]⁺ | 172 | Loss of methoxy (B1213986) radical |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. mdpi.com

For this compound, an LC-ESI-MS analysis would be expected to show a prominent signal at an m/z of approximately 204 in positive ion mode, corresponding to the [M+H]⁺ ion. mdpi.comnih.gov This technique is routinely used to confirm the identity and purity of synthesized quinoline (B57606) derivatives. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected [M+H]⁺ ion, providing further structural confirmation by analyzing the resulting fragment ions. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic quinoline system, and the methyl ester (-COOCH₃) group.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The hydroxyl group's O-H stretching vibration typically appears as a broad and intense band in the region of 3400-3650 cm⁻¹. pressbooks.pub The presence of a carbonyl (C=O) group from the ester is one of the most easily identifiable absorptions, appearing as a sharp, strong peak generally between 1700-1750 cm⁻¹. libretexts.org The aromatic C=C and C=N bonds of the quinoline ring produce multiple bands in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, the C-O stretching vibrations from the ester and hydroxyl groups are expected in the 1200-1300 cm⁻¹ range of the fingerprint region. libretexts.org

These predicted absorptions are consistent with general principles of IR spectroscopy where functional groups have characteristic absorption ranges. pressbooks.publibretexts.org For instance, the O-H band is often broad due to hydrogen bonding, while carbonyl absorptions are typically sharp and intense. pressbooks.pub

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl | O-H Stretch | 3650 - 3400 | Broad, Intense |

| Aromatic | C-H Stretch | 3100 - 3000 | Multiple, Weak-Medium |

| Methyl | C-H Stretch | 2960 - 2850 | Weak-Medium |

| Ester | C=O Stretch | 1750 - 1700 | Sharp, Strong |

| Aromatic | C=C & C=N Stretch | 1600 - 1400 | Multiple, Medium-Strong |

| Ester / Phenol | C-O Stretch | 1300 - 1200 | Medium-Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For novel compounds or those with ambiguous structural features, XRD analysis is indispensable for research integrity.

While specific crystallographic data for this compound is not available in the reviewed literature, studies on closely related quinoline derivatives demonstrate the power of this technique. For example, the structure of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was unambiguously confirmed by single-crystal XRD. mdpi.com That analysis revealed the compound crystallizes in a monoclinic system with the space group P2₁/c. uhcl.edu Such studies provide precise atomic coordinates and displacement parameters, confirming the connectivity and spatial orientation of every atom. uni.lu

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the complete molecular structure is elucidated. This method would be the ultimate confirmation of the structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of a compound and for quantitative analysis. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A typical setup for analyzing quinoline derivatives like this compound involves Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. In studies of similar compounds, purity was confirmed using LC/MS, which employs an HPLC system for separation. mdpi.com For instance, a method for a related quinoline used a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing formic acid, with detection by a UV detector. nih.gov The output, a chromatogram, displays peaks corresponding to each separated component. The area of a peak is proportional to the concentration of that component, making HPLC ideal for determining the purity percentage of a sample.

For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve, a process governed by the Beer-Lambert Law. libretexts.org

Table 2: Typical RP-HPLC Parameters for Analysis of Quinoline Derivatives

| Parameter | Description | Example from Related Compounds |

| Column | Stationary Phase | Nova-Pak C-18 or Primesep 100 ptfarm.plsielc.com |

| Mobile Phase | Solvent System | Acetonitrile / Water with an acid modifier (e.g., Formic Acid) nih.govptfarm.pl |

| Flow Rate | Speed of Mobile Phase | 0.5 - 1.0 mL/min ptfarm.pl |

| Detection | Wavelength for UV Detector | 200 nm or 254 nm nih.govsielc.com |

| Output | Data | Chromatogram showing retention time and peak area |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed empirical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

The molecular formula for this compound is C₁₁H₉NO₃. ethernet.edu.et Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. This data is the benchmark against which experimental results are measured. For related compounds, published research routinely includes a comparison of calculated and found values to validate the synthesized products. uhcl.edu

Table 3: Elemental Analysis Data for this compound (C₁₁H₉NO₃)

| Element | Atomic Weight ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 65.02% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.46% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.89% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.62% |

| Total | 203.197 | 100.00% |

UV-Vis Spectrophotometry for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is valuable for characterizing compounds containing chromophores—the part of a molecule responsible for light absorption. libretexts.org

The structure of this compound contains a conjugated aromatic system (the quinoline ring) which acts as a chromophore. Molecules with such systems typically exhibit π→π* transitions, which are generally strong absorptions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n→π* transitions, which are typically weaker. libretexts.org The quinoline chromophore characteristically absorbs light in the 270-350 nm range. libretexts.org The exact wavelength of maximum absorbance (λmax) is a key characteristic used in compound identification.

UV-Vis spectrophotometry is also a powerful tool for determining the concentration of a substance in solution. According to the Beer-Lambert Law (A = εbc), the absorbance (A) of a solution is directly proportional to its concentration (c), the path length of the light (b), and the molar absorptivity (ε), a constant unique to the substance at a specific wavelength. libretexts.orglibretexts.org By measuring the absorbance of a solution at its λmax, and knowing the molar absorptivity, the concentration can be accurately calculated. libretexts.org

Conformational and Tautomeric Equilibrium Investigations

Quinolone-Hydroxyquinoline Tautomerism in Methyl 4-hydroxyquinoline-6-carboxylate Systems

The core of the tautomeric equilibrium in "this compound" involves the migration of a proton between the oxygen at position 4 and the nitrogen at position 1. This results in two primary tautomeric forms: the 4-hydroxyquinoline (B1666331) (enol-like) form and the 4-quinolone (keto-like) form.

4-Hydroxyquinoline Form (Enol): In this tautomer, the hydroxyl group is attached to the C4 carbon of the quinoline (B57606) ring. This form possesses a fully aromatic bicyclic system.

4(1H)-Quinolone Form (Keto): This tautomer features a carbonyl group at the C4 position and a proton on the N1 nitrogen. The presence of the C=O double bond disrupts the aromaticity of the nitrogen-containing ring. googleapis.com

Computational Chemistry Approaches to Tautomeric Preferences (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. These computational methods can provide insights into the geometric parameters, electronic structures, and energies of the different forms.

For related compounds, such as ethyl 4-hydroxy-5-methylquinoline-3-carboxylate and ethyl 4-oxo-7-methylquinoline-3-carboxylate, theoretical calculations at the B3LYP/6-311++G(d,p) level of theory have shown a clear preference for the hydroxyquinoline form. googleapis.com The energy difference between the most stable hydroxyquinoline and quinolone forms for these compounds was reported to be significant, in the range of 27 to 38 kJ mol⁻¹. googleapis.com These studies also utilize aromaticity indices, which indicate that in the hydroxyquinoline tautomers, both rings maintain aromatic character, whereas in the corresponding oxo (quinolone) tautomers, the nitrogen-containing ring is largely non-aromatic. googleapis.com

For "this compound," it is anticipated that DFT calculations would similarly predict the relative energies of the 4-hydroxy and 4-quinolone tautomers. The calculations would likely involve geometry optimization of both forms, followed by frequency calculations to confirm that the structures correspond to energy minima. The relative energies would then indicate the thermodynamically preferred tautomer.

Table 1: Predicted Tautomeric Preference from Computational Studies on Analogous Compounds

| Compound | Computational Method | Predicted Favored Tautomer | Energy Difference (kJ mol⁻¹) | Reference |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | B3LYP/6-311++G(d,p) | Hydroxyquinoline | 27 | googleapis.com |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | B3LYP/6-311++G(d,p) | Hydroxyquinoline | 38 | googleapis.com |

| 4-Methyl-2-hydroxyquinoline | DFT (B3LYP, ωB97XD, etc.) | Keto (Quinolone) | Not specified |

Note: This table is illustrative and based on data for analogous compounds due to the lack of specific studies on this compound.

Experimental Verification of Tautomeric Forms (e.g., Matrix Isolation FTIR, NMR)

Experimental techniques are crucial for validating the predictions from computational studies. Matrix isolation coupled with Fourier-transform infrared (FTIR) spectroscopy is a powerful method for studying the structures of individual molecules in an inert environment, which can help in identifying different tautomers. For instance, in the study of ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, matrix isolation FTIR spectroscopy found no evidence of the 4-oxoquinoline tautomer, confirming the predominance of the hydroxyquinoline form in the gas phase. googleapis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying tautomeric equilibria in solution. The chemical shifts of specific nuclei, particularly ¹³C, can be indicative of the dominant tautomeric form. In the case of 3-substituted 2-methyl-quinolin-4(1H)-ones, the ¹³C NMR spectra in DMSO-d₆ solution showed a significant deshielding of the C4 carbon nucleus, which is characteristic of the 4-oxo (keto) form. The experimental and calculated chemical shifts for the C4 carbon in the 4-oxo and 4-hydroxy isomers differ significantly, providing a clear criterion for assigning the tautomeric form in solution.

For "this compound," a detailed NMR analysis in various solvents would be necessary to determine the position of the tautomeric equilibrium. The observation of the ¹³C chemical shift of the C4 carbon would be particularly insightful.

Influence of Substituents on Tautomeric Equilibria

The electronic nature and position of substituents on the quinoline ring can significantly influence the tautomeric equilibrium. Substituents can alter the relative stability of the tautomers through inductive and resonance effects.

In the case of "this compound," the key substituent is the methyl carboxylate group (-COOCH₃) at the 6-position of the benzo ring. This group is generally considered to be electron-withdrawing. Studies on other substituted quinolines have shown that the nature of the substituent on the benzene (B151609) ring can influence the electronic properties of the entire heterocyclic system. For example, electron-withdrawing groups like nitro (NO₂) act as both σ- and π-electron withdrawing substituents.

While the specific impact of a 6-carboxylate group on the 4-hydroxy/4-quinolone equilibrium has not been extensively documented for this exact molecule, general principles suggest that an electron-withdrawing group on the carbocyclic ring would influence the electron density throughout the quinoline system, potentially affecting the basicity of the ring nitrogen and the acidity of the hydroxyl proton, thereby shifting the tautomeric equilibrium. Research on 3-substituted 2-methyl-quinolin-4(1H)-ones indicated that various substituents did not have a major influence on the C4 chemical shift, suggesting a strong preference for the 4-oxo form in those specific cases. However, the interplay of substituent effects can be complex and requires specific investigation for each compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure and predict the optimized geometry of molecules, which in turn helps in understanding their reactivity and spectroscopic properties.

While specific DFT studies on Methyl 4-hydroxyquinoline-6-carboxylate are not extensively documented, research on closely related analogs provides significant insights. For instance, quantum chemical calculations have been performed on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to evaluate its electron distribution. Such studies help in theoretically interpreting reaction mechanisms, like methylation, by identifying the most electron-rich centers susceptible to electrophilic attack. In one study, the geometry and electronic structure were calculated using the DFT B3LYP/cc-pVDZ method to successfully rationalize the observed regioselectivity of methylation.

Furthermore, DFT studies on other 4-hydroxyquinolone analogues have been conducted to investigate their structural composition, electron density, and reactivity. nih.gov The B3LYP method with a 6-31G(d,p) basis set is commonly used for geometry optimization of such compounds in the gas phase. nih.gov These calculations allow for the determination of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. als-journal.com This method is crucial for predicting ligand-target interactions and is widely used in drug discovery to screen for potential inhibitors.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid, which are structurally analogous to the title compound, have been investigated as potential inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com Molecular docking simulations were performed to study their interaction with the HBV core (HBcAg) protein (PDB ID: 5E0I). mdpi.com Such studies are predicated on the basis that these quinoline (B57606) derivatives can be considered structural analogs of known HBV inhibitors like heteroaryl dihydropyrimidines (HAPs). mdpi.com

Docking simulations provide scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed as binding energy (e.g., in kcal/mol), help in ranking potential ligands. For the docked quinoline derivatives against the HBV capsid protein, binding affinity scores (BAS) and binding energies (BE) were calculated to identify the most promising candidates. In one such study, the docking procedure was used to select molecular systems with the highest pharmacophore fit score and the most favorable binding energy. The analysis of these docking results helps to understand how the molecule fits within the binding pocket and the energetic favorability of this interaction.

| Compound Series | Target Protein | Computational Method | Predicted Outcome |

| 4-Hydroxyquinoline-3-carboxylate Derivatives | Hepatitis B Virus (HBV) Core Protein (5E0I) | Molecular Docking | High binding affinity scores (BAS) and favorable binding energies (BE) |

A critical output of molecular docking is the detailed visualization of the ligand-protein complex, which allows for the identification of key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For the 4-hydroxyquinoline (B1666331) derivatives docked into the HBV capsid protein, two-dimensional interaction diagrams were generated to represent the "pharmacophoric picture." These diagrams illustrate specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues within the protein's binding pocket. Identifying these key residues is essential for understanding the mechanism of inhibition and for the rational design of more potent analogs. als-journal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. sysrevpharm.orgnih.gov QSAR models use molecular descriptors—physicochemical, electronic, or steric properties—to predict the activity of new or untested compounds. nih.gov

While a specific QSAR study for this compound was not identified, numerous QSAR analyses have been performed on various classes of quinoline derivatives to understand their antibacterial, anticancer, and other biological activities. nih.govresearchgate.net For example, a QSAR analysis was conducted on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their activity as P-glycoprotein inhibitors, which are relevant in combating multidrug resistance in cancer. nih.gov

The core of QSAR analysis is to correlate structural features with activity. sysrevpharm.org For the broader quinoline class, several structural-activity relationships have been established. For instance, in the context of antibacterial 4(3H)-quinazolinones, modifications on different rings of the core structure were systematically evaluated to determine their effect on the minimum inhibitory concentration (MIC) against S. aureus. nih.gov Such studies reveal that specific substitutions at certain positions can either enhance or diminish biological activity. nih.gov

In a QSAR study on 8-hydroxyquinolines as inhibitors of dental plaque, parameters like molar refractivity (MR), lipophilicity (log P), and electronic parameters were correlated with the minimum inhibitory concentrations against Streptococcus mutans. nih.gov The results indicated that smaller steric contributions at the 5-position, combined with increased lipophilicity and electron-withdrawing properties, led to higher activity. nih.gov These examples demonstrate the power of QSAR in identifying the key molecular properties that drive the biological activity of quinoline-based compounds. researchgate.netmdpi.com

| QSAR Descriptor Class | Examples | Relevance to Biological Activity |

| Physicochemical | logP (Lipophilicity), Molar Refractivity (MR) | Influences membrane permeability, receptor binding, and overall bioavailability. |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capacity, and chemical reactivity. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the molecule into the target's binding site. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used in the early stages of drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govmdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening. biosolveit.de This allows for the rapid identification of novel molecules that are likely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. biosolveit.de

This approach has been successfully applied to quinoline and quinazoline (B50416) analogs. For example, a 3D-QSAR-based pharmacophore model was developed for quinazoline derivatives to identify novel acetylcholinesterase inhibitors for potential Alzheimer's disease treatment. nih.gov The validated pharmacophore model was used to screen a database, leading to the identification of new potential hits. nih.gov Similarly, virtual screening of a quinoline-derived library has been used to identify potential inhibitors for various SARS-CoV-2 targets. nih.gov These studies showcase the utility of pharmacophore-based approaches in leveraging structural information from known active compounds to discover new chemical entities with desired biological activity. mdpi.comfrontiersin.org

Biological Activity and Pharmacological Potential of Methyl 4 Hydroxyquinoline 6 Carboxylate and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the 4-hydroxyquinoline (B1666331) scaffold are well-documented for their significant antimicrobial properties, exhibiting efficacy against a variety of pathogenic microorganisms. nih.gov The versatility of the quinoline (B57606) ring allows for synthetic modifications that can lead to compounds with potent and broad-spectrum antibacterial and antifungal activities. nih.gov

Antibacterial Efficacy

The antibacterial potential of 4-hydroxyquinoline derivatives has been demonstrated through numerous in vitro studies. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. Studies on various quinoline derivatives have established their efficacy. For instance, certain novel quinoline derivatives demonstrated potent activity with MIC values ranging from 0.66 to 5.29 μg/ml against a panel of bacteria. nih.gov Specifically, one derivative showed a broad-spectrum effect with MIC values between 0.66-3.98 μg/ml against most tested bacterial and fungal strains. nih.gov Another study on 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid reported MIC values of 4.1 μg/mL against Staphylococcus aureus and 1.0 μg/mL against Escherichia coli. researchgate.netnih.gov Furthermore, hybrid molecules incorporating the quinoline structure have shown promise, with a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid displaying MIC values of 4–16 µg/mL against both susceptible and drug-resistant bacterial strains. nih.gov

| Derivative Class/Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Novel Quinoline Derivative 14 | Streptococcus pneumoniae | 0.66 - 3.98 | nih.gov |

| Novel Quinoline Derivative 14 | Bacillus subtilis | 0.66 - 3.98 | nih.gov |

| Novel Quinoline Derivative 14 | Pseudomonas aeruginosa | 0.66 - 3.98 | nih.gov |

| Novel Quinoline Derivative 14 | Escherichia coli | 0.66 - 3.98 | nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 | researchgate.netnih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus epidermidis | 3.1 | researchgate.netnih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Bacillus cereus | 2.4 | researchgate.netnih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | 1.0 | researchgate.netnih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Klebsiella pneumoniae | 1.0 | researchgate.netnih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive/Gram-negative strains | 4 - 16 | nih.gov |

| 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid | S. epidermidis | IC50 > 100 µM | nih.gov |

The data from MIC determinations underscore the broad-spectrum potential of the 4-hydroxyquinoline framework. The ability of these derivatives to inhibit both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, is a significant finding. nih.govresearchgate.net For example, the compound 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid was reported to have significant antibacterial activity against a range of both bacterial types. researchgate.netnih.gov This broad-spectrum capability is crucial for developing new antibiotics that can be used to treat a wide variety of bacterial infections.

Antifungal Efficacy

In addition to their antibacterial properties, several quinoline derivatives have been evaluated for their effectiveness against pathogenic fungi. Research has shown that certain novel quinoline derivatives possess potent activity against fungal strains such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. nih.gov For instance, the same derivative that showed broad-spectrum antibacterial action was also effective against these fungi, with MIC values in the range of 0.66-3.98 μg/ml. nih.gov However, the antifungal activity can be variable. The derivative 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, while potent against bacteria, showed weaker activity against Candida albicans (MIC 25 µg/mL) and was largely inactive against Aspergillus niger (MIC >100 µg/mL). researchgate.netnih.gov This highlights that structural modifications can tune the antimicrobial specificity of these compounds.

Mechanism of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Topoisomerase IV Inhibition)

The primary mechanism underlying the antibacterial activity of quinoline derivatives is the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). nih.govmdpi.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. mdpi.com

Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to inhibit DNA gyrase, which prevents the duplication of bacterial DNA. nih.gov By binding to the enzyme-DNA complex, these compounds stabilize it, leading to double-stranded breaks in the bacterial chromosome that block DNA replication and are ultimately lethal to the cell. mdpi.com Several studies have confirmed this mechanism. For example, a potent quinoline derivative (compound 14) was found to have a significant inhibitory effect on E. coli DNA gyrase with an IC₅₀ value of 3.39 μM. nih.gov Similarly, a class of 4-hydroxy-2-quinolone-3-carboxamide derivatives were identified as potent inhibitors of the DNA gyrase B subunit (GyrB) in Staphylococcus aureus. nih.gov The inhibition of both DNA gyrase and topoisomerase IV makes these compounds dual-targeting agents, which can be an advantage in overcoming antibiotic resistance. scholarsportal.info

Anticancer Activity Investigations

The 4-hydroxyquinoline scaffold is not only a source of antimicrobial agents but has also emerged as a promising framework for the development of anticancer drugs. nih.gov Derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. nih.gov

Investigations into various substituted 4-hydroxyquinoline derivatives have revealed significant antiproliferative activity. For example, a series of 4-anilinoquinolinylchalcone derivatives were found to be highly cytotoxic to liver (Huh-7) and breast (MDA-MB-231) cancer cells, with IC₅₀ values often below 2.03 μM, while showing low toxicity to normal lung cells. nih.gov Another study focused on 4-oxoquinoline-3-carboxamide derivatives identified compounds with potent cytotoxicity against a gastric cancer cell line (ACP-03), with IC₅₀ values as low as 1.92 μM. nih.gov Similarly, certain 4-hydroxyquinoline derivatives showed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells (Colo 320), with one compound exhibiting an IC₅₀ of 4.61 µM. nih.gov

| Derivative Class/Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 4-Anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 | Breast Cancer | < 2.03 | nih.gov |

| 4-Anilinoquinolinylchalcone derivative (4a) | Huh-7 | Liver Cancer | < 2.03 | nih.gov |

| 4-Oxoquinoline-3-carboxamide derivative (16b) | ACP-03 | Gastric Cancer | 1.92 | nih.gov |

| 4-Oxoquinoline-3-carboxamide derivative (17b) | ACP-03 | Gastric Cancer | 5.18 | nih.gov |

| 4-Hydroxyquinoline derivative (20) | Colo 320 | Resistant Colon Adenocarcinoma | 4.61 | nih.gov |

| 4-Hydroxyquinoline derivative (20) | Colo 205 | Sensitive Colon Adenocarcinoma | 2.34 | nih.gov |

| 4-Hydroxyquinoline derivative (13b) | Colo 320 | Resistant Colon Adenocarcinoma | 4.58 | nih.gov |

| 4-Hydroxyquinoline derivative (13b) | Colo 205 | Sensitive Colon Adenocarcinoma | 8.1 | nih.gov |

Cytotoxicity Assays against Cancer Cell Lines

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. Research has focused on evaluating their efficacy and selectivity, particularly against drug-resistant phenotypes.

In one study, the cytotoxic effects of several 4-hydroxyquinoline derivatives were assessed against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (MRC-5). nih.gov The results indicated that some derivatives possessed selective toxicity towards resistant cancer cells when compared to both doxorubicin-sensitive cells and normal fibroblasts. nih.gov For instance, certain benzylidene derivatives showed promising activity. nih.gov

Similarly, studies on the related 6-bromo quinazoline (B50416) derivatives revealed selective cytotoxicity. nih.gov Compound 8a , a quinazoline derivative with an aliphatic linker, was particularly potent against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC₅₀ values of 15.85 µM and 17.85 µM, respectively. nih.gov Crucially, its cytotoxicity against the normal MRC-5 cell line was significantly lower (IC₅₀ of 84.20 µM), indicating a favorable selectivity for cancer cells over non-tumorigenic cells. nih.gov Other research into 4-hydroxyquinazoline (B93491) derivatives found that compound B1 displayed potent inhibitory activity against primary PARPi-resistant cell lines HCT-15 and HCC1937. mdpi.com

Table 1: Cytotoxic Activity of Selected Quinoline and Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|---|

| Quinazoline | 8a | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |

| Quinazoline | 8a | SW480 (Colon) | 17.85 ± 0.92 | nih.gov |

| Quinazoline | 8a | MRC-5 (Normal) | 84.20 ± 1.72 | nih.gov |

| Quinazoline | IN17 | HCT-15 (Colon) | 33.45 ± 1.79 | mdpi.com |

| Quinazoline | IN17 | HCC1937 (Breast) | 34.29 ± 2.68 | mdpi.com |

| Quinoline | Various Benzylidene Derivatives | Colo 320 (Colon, Resistant) | Below 20 µM | nih.gov |

Inhibition of Specific Oncogenic Pathways

The anticancer effects of 4-hydroxyquinoline derivatives are often rooted in their ability to interfere with specific molecular pathways crucial for tumor growth and survival.

c-Myc/Max/DNA complex: The c-Myc oncogene is a key regulator of cell proliferation and is frequently deregulated in cancer. nih.govresearchgate.net Certain 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have been identified for their anticancer activity, which is attributed to their ability to inhibit the formation of the c-Myc/Max/DNA complex. researchgate.netmdpi.com This disruption prevents c-Myc from executing its transcriptional functions, thereby impeding cancer cell growth. researchgate.netmdpi.com A small molecule inhibitor, MYCMI-6 , which also targets the MYC:MAX interaction, has been shown to inhibit tumor cell growth in a MYC-dependent manner, with IC₅₀ concentrations as low as 0.5 μM. nih.gov

p300/CBP histone acetyltransferases (HATs): The histone acetyltransferases p300 and CBP are transcriptional coactivators involved in regulating gene expression and are implicated in cancer. nih.govjohnshopkins.edu A series of 4-hydroxyquinolines featuring a carbethoxy or carboxy group at the C3 position have been identified as selective inhibitors of p300/CBP HAT enzymes. nih.govresearchgate.net Derivatives with shorter side chains at the C2-position, such as 6d and 6e , demonstrated over 80% inhibition of p300/CBP at a concentration of 50 µM. researchgate.net Another derivative, compound 8A , showed 81% inhibition of CBP at the same concentration, while compounds 8B and 8C caused over 80% inhibition of both p300 and CBP. researchgate.net

Insulin-like growth factor 1 receptor (IGF-1R): The IGF-1R signaling pathway is linked to tumor proliferation, invasion, and migration in cancers like osteosarcoma. nih.gov While research on the direct inhibition of IGF-1R by Methyl 4-hydroxyquinoline-6-carboxylate is limited, related structures have shown significant activity. A novel quinazoline derivative, HMJ-30 , was found to selectively target the ATP-binding site of IGF-1R, inhibiting its downstream signaling pathways and consequently reducing the invasiveness of osteosarcoma cells. nih.gov

Table 2: Inhibition of p300/CBP HAT by 4-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Enzyme | Inhibition (%) | Concentration (µM) | Source |

|---|---|---|---|---|

| 6d | p300/CBP | >80 | 50 | researchgate.net |

| 6e | p300/CBP | >80 | 50 | researchgate.net |

| 8A | CBP | 81 | 50 | researchgate.net |

| 8B | p300 | >80 | 50 | researchgate.net |

| 8B | CBP | >80 | 50 | researchgate.net |

| 8C | p300 | >80 | 50 | researchgate.net |

| 8C | CBP | >80 | 50 | researchgate.net |

Selective Apoptosis Induction

Inducing apoptosis, or programmed cell death, in cancer cells is a key objective of anticancer therapy. Certain 4-hydroxyquinoline derivatives have been shown to possess pro-apoptotic properties. nih.govresearchgate.net For example, when tested in U937 lymphoma cells, some of the 4-hydroxyquinoline derivatives that inhibit p300/CBP HATs were found to induce apoptosis. nih.govresearchgate.net Specifically, compound 6d was reported to cause 27% apoptosis in U937 cells. researchgate.net

Furthermore, the related 4-hydroxyquinazoline derivative B1 was observed to induce apoptosis in a concentration-dependent manner in both HCT-15 and HCC1937 cancer cell lines. mdpi.com This effect was more pronounced in HCT-15 cells, where B1 at a 20 µM concentration increased the apoptosis rate to 73.58%. mdpi.com These findings suggest that apoptosis induction is a significant mechanism contributing to the cytotoxic effects of this class of compounds.

Antiviral Activity Research (e.g., Anti-HIV, Anti-Hepatitis B Virus)

The 4-hydroxyquinoline scaffold is a versatile structure that has been explored for its potential against various viruses, most notably the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV). nih.gov

HIV Integrase Inhibition

HIV integrase is a critical enzyme that facilitates the integration of viral DNA into the host genome, making it an attractive target for antiviral drugs. nih.gov Several derivatives of 4-oxo-quinoline-3-carboxylic acid have been designed and investigated as potential HIV-1 integrase inhibitors. researchgate.net

Research groups have developed novel 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives that showed modest anti-HIV-1 activity with no significant cytotoxicity. nih.govnih.gov The strategy often involves merging the 4-quinolone-3-carboxylic acid platform with other pharmacophores known to inhibit HIV integrase. nih.gov For instance, a series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed as potential HIV-1 integrase inhibitors based on the scaffold of a known inhibitor. However, not all modifications are successful; one study that designed N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives found no significant anti-HIV-1 activity at concentrations below 100 µM. nih.gov

HBV Replication Depression

Chronic Hepatitis B Virus (HBV) infection remains a major global health issue, and developing effective agents that suppress HBV replication is a primary therapeutic goal. nih.gov Derivatives of 4-hydroxyquinoline-3-carboxylic acid have emerged as promising candidates.

Molecular docking simulations and subsequent in vitro biological studies have confirmed that compounds such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate are potent inhibitors of HBV replication, demonstrating high inhibition at a 10 µM concentration. researchgate.netnih.gov Another study prepared a series of non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives and evaluated their anti-HBV activity in HepG2.2.15 cells. nih.gov Many of these compounds were effective at inhibiting the expression of viral antigens HBsAg (surface antigen) and HBeAg (e-antigen) at low concentrations. nih.gov Six compounds from this series displayed excellent intracellular inhibitory activity against the replication of HBV DNA, with compound 13b(6) being the most active. nih.gov

Table 3: Anti-Hepatitis B Virus (HBV) Activity of Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Compound | Assay System | Observed Activity | Source |

|---|---|---|---|---|

| 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | In vitro model | High inhibition of HBV replication at 10 µM | researchgate.netnih.gov |

| Ethyl 6-hydroxyquinoline-3-carboxylate | Various Derivatives | HepG2.2.15 cells | Inhibition of HBsAg and HBeAg expression | nih.gov |

| Ethyl 6-hydroxyquinoline-3-carboxylate | 13b(6) | HepG2.2.15 cells | Most active inhibitor of HBV DNA replication | nih.gov |

| 6H- nih.govbenzothiopyrano[4,3-b]quinolin-9-ols | 10l | Hep-G2 cells | Potent anti-HBV activity (IC₅₀ = 14.7 µM) | nih.gov |

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com The quinoline core is present in compounds with known anti-inflammatory effects. Research has been conducted on specific 4-hydroxyquinoline derivatives to assess their potential in this area.

A study focused on the synthesis and activity of 4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-ylacetic acid and its ester derivatives, which were screened for their anti-inflammatory properties. researchgate.net This highlights that modifications at the N1, C2, and C3 positions of the quinoline ring are viable strategies for developing anti-inflammatory agents. While direct data on this compound is sparse, the activity of these related structures suggests that the 4-hydroxyquinoline-carboxylate scaffold is a promising starting point for the development of new anti-inflammatory drugs. researchgate.net

Antimalarial Activity

Quinoline-based compounds have historically been pivotal in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being cornerstone treatments for many years. nih.gov Research continues into novel quinoline derivatives to combat the rise of drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net

Targeting Plasmodium falciparum bc1 Protein Complex

The cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain is a critical enzyme for parasite survival and a validated drug target. nih.gov Inhibition of this complex disrupts the parasite's energy production. Several classes of quinoline derivatives have been investigated for their ability to target the P. falciparum bc1 complex.

Quinolone esters, for instance, have been identified as potent inhibitors of this complex. researchgate.net Docking studies suggest these compounds bind to the Q_o_ site of the enzyme, a key catalytic location. researchgate.net One notable derivative, a quinolone ester known as 10b , demonstrated high potency against the plasmodial bc1 enzyme with an EC50 of 1.3 nM, which is comparable to the established bc1 inhibitor, atovaquone. researchgate.net

Other research has focused on quinoline-4-carboxamide derivatives, which have shown low nanomolar in vitro potency against P. falciparum. researchgate.net While some of these compounds act via alternative mechanisms like inhibiting the translation elongation factor 2 (PfEF2), the broader class of quinolones remains a key area of research for targeting the bc1 complex. nih.govresearchgate.net

| Compound | Target/Assay | Activity (IC50/EC50) | P. falciparum Strain |

|---|---|---|---|

| Quinolone ester 10b | Plasmodial bc1 enzyme | 1.3 nM (EC50) | Not Specified |

| 4-aminoquinolinyl-chalcone amide | Antimalarial Activity | 0.04-0.5 µM (IC50) | 3D7 (CQ-sensitive) |

| 4-aminoquinolinyl-chalcone amide | Antimalarial Activity | 0.07-1.8 µM (IC50) | W2 (CQ-resistant) |

Anthelmintic Activity

The quinoline ring system is a known pharmacophore in compounds exhibiting anthelmintic properties. nih.gov While extensive research has been conducted on various heterocyclic compounds for their activity against parasitic worms, specific data focusing directly on this compound derivatives is limited in the available literature. However, the broader class of quinoline derivatives continues to be an area of interest for developing new anthelmintic agents. nih.govresearchgate.net For example, studies on related heterocyclic systems like thiazolo-quinazoline derivatives have shown that some compounds possess good anthelmintic activity.

Antiprotozoal Activity

Beyond malaria, quinoline derivatives have been explored for their efficacy against other protozoan parasites, such as Leishmania and Trypanosoma species, the causative agents of leishmaniasis and Chagas disease, respectively.

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable in vitro activity against Leishmania martiniquensis. The parent compound, 8-hydroxyquinoline (8HQN) , was effective against both the promastigote and intracellular amastigote stages of the parasite. Furthermore, furanchalcone-quinoline hybrids have also been synthesized and evaluated, with some showing activity against both Leishmania (V) panamensis and Trypanosoma cruzi.

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| 8-hydroxyquinoline (8HQN) | L. martiniquensis (promastigotes) | 1.61 ± 0.28 µg/mL |

| 8-hydroxyquinoline (8HQN) | L. martiniquensis (amastigotes) | 1.56 ± 0.02 µg/mL |

| Furanchalcone-quinoline hybrid 8e | L. (V) panamensis | 0.78 µM |

| Furanchalcone-quinoline hybrid 8f | L. (V) panamensis | 2.16 µM |

| Furanchalcone-quinoline hybrid 8e | T. cruzi | 0.66 µM |

| Furanchalcone-quinoline hybrid 8f | T. cruzi | 0.72 µM |

Cardiotonic Activity and PDE3 Inhibition

Certain quinoline derivatives have been investigated for their potential as cardiotonic agents, which can increase the force of heart muscle contraction. A primary mechanism for this action is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE3, intracellular cAMP levels rise, leading to a positive inotropic (contractility-enhancing) effect. nih.gov

A series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were designed based on the structure of cilostamide, a known selective PDE3 inhibitor. nih.gov These compounds were evaluated for their ability to inhibit PDE3 and for their cardiotonic effects on isolated rat atria. nih.gov One of the most promising compounds, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j) , showed potent PDE3 inhibitory activity and a selective increase in the force of contraction over the heart rate. nih.gov

| Compound | Activity | Result |

|---|---|---|

| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j) | PDE3 Inhibition (IC50) | 0.20 µM |

| Inotropic Effect (% change over control at 100 µM) | 165 ± 4% |

Diuretic Activity